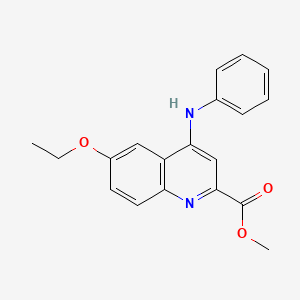
甲基-6-乙氧基-4-(苯基氨基)喹啉-2-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate” is a quinoline derivative . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A highly efficient, cost-effective and environmentally benign protocol for the synthesis of quinoline derivatives has been disclosed by Vu and co-workers .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .科学研究应用
Antimicrobial Agents
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate has shown potential as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antimicrobial properties, which include activity against bacteria, fungi, and viruses. This compound can be used in developing new antibiotics to combat resistant strains of microorganisms .
Anticancer Research
Quinoline derivatives, including Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, are being explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. They are particularly promising in the treatment of cancers that are resistant to conventional therapies .
Fluorescent Probes
In biochemical research, Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate can be used as a fluorescent probe. Quinoline derivatives are known for their strong fluorescence, which makes them useful in imaging and tracking biological processes at the cellular level. This application is crucial for studying cell biology and disease mechanisms .
Catalysis in Organic Synthesis
This compound can serve as a catalyst in various organic synthesis reactions. Quinoline derivatives are often used in catalytic processes due to their ability to stabilize transition states and facilitate chemical transformations. This application is vital for developing new synthetic pathways and improving the efficiency of chemical reactions .
Photodynamic Therapy
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is being investigated for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. Quinoline derivatives are suitable for this application due to their photophysical properties .
Anti-inflammatory Agents
Research has shown that quinoline derivatives can act as anti-inflammatory agents. Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate may inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
These applications highlight the versatility and potential of Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Recent advances in the synthesis of quinolines: a review Selection of boron reagents for Suzuki–Miyaura coupling Synthesis of Quinolines and Their Characterization by 2-D NMR
属性
IUPAC Name |
methyl 4-anilino-6-ethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHWFPSXXPRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

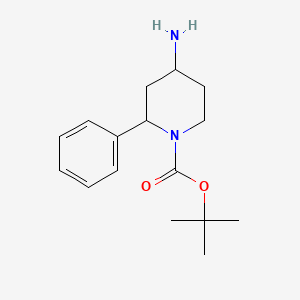

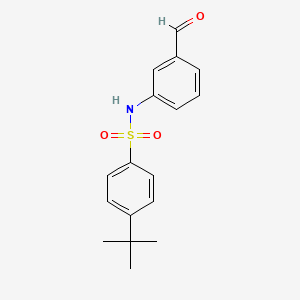

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)
![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)
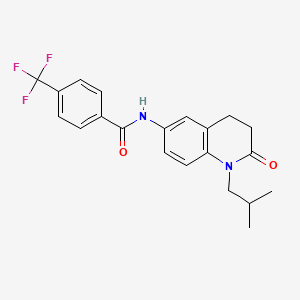
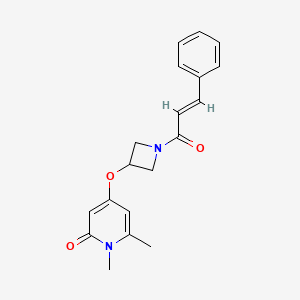
![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)
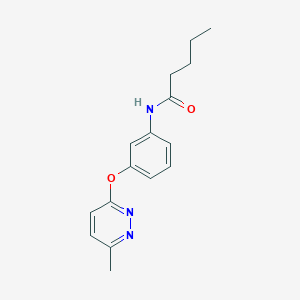
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)
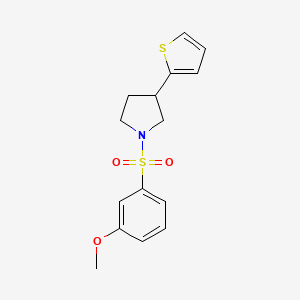

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)